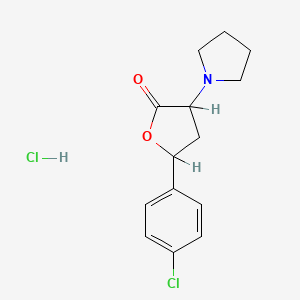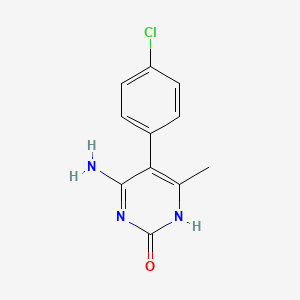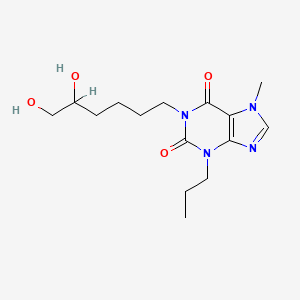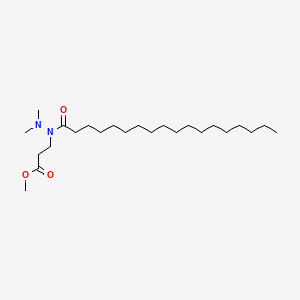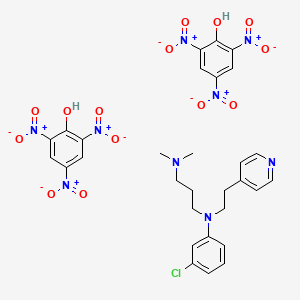
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is a complex organic compound with a unique structure that includes a pyridine ring, a chlorinated aniline derivative, and a dipicrate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate typically involves multiple steps. The starting materials often include pyridine derivatives and chlorinated aniline compounds. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, controlled heating and cooling cycles, and purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- N’-(3-chlorophenyl)-N,N-dimethyl-N’-(2-pyridin-4-ylethyl)propane-1,3-diamine
Uniqueness
Pyridine, 4-(2-(m-chloro-N-(3-(dimethylamino)propyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
97191-93-0 |
|---|---|
分子式 |
C30H30ClN9O14 |
分子量 |
776.1 g/mol |
IUPAC名 |
N'-(3-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)propane-1,3-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H24ClN3.2C6H3N3O7/c1-21(2)12-4-13-22(18-6-3-5-17(19)15-18)14-9-16-7-10-20-11-8-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-8,10-11,15H,4,9,12-14H2,1-2H3;2*1-2,10H |
InChIキー |
SKRRMAOJAJJWTI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(CCC1=CC=NC=C1)C2=CC(=CC=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


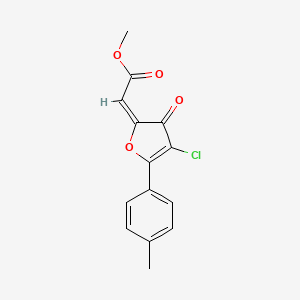
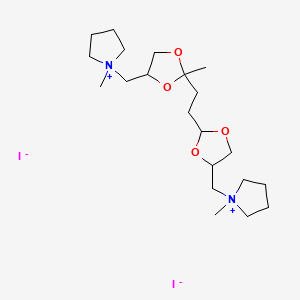
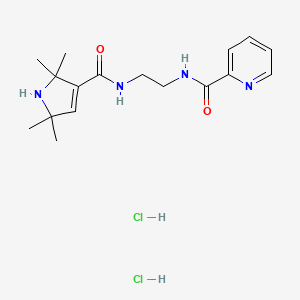
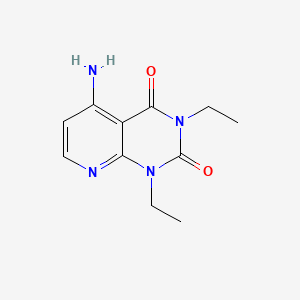
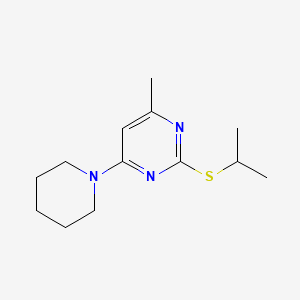
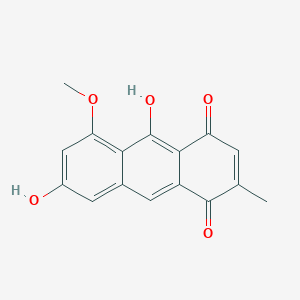
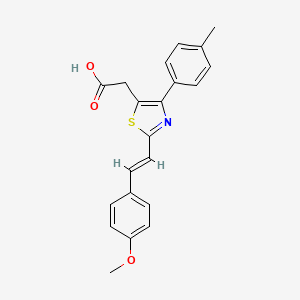


![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
